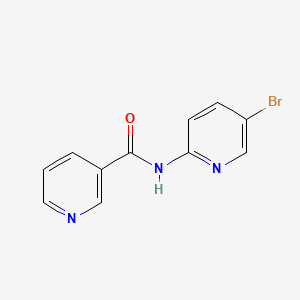![molecular formula C16H15N5OS B5708068 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide, commonly known as MTDT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MTDT belongs to the class of tetrazole-based compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
MTDT has been investigated for its potential therapeutic applications in various scientific research fields, including cancer treatment, antimicrobial activity, and neuroprotection. MTDT has been shown to exhibit potent cytotoxicity against cancer cells, making it a promising candidate for cancer therapy. In addition, MTDT has demonstrated antimicrobial activity against a range of bacteria and fungi, suggesting its potential use as an antibacterial and antifungal agent. Furthermore, MTDT has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of MTDT is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. MTDT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its cytotoxic effects on cancer cells. MTDT has also been shown to modulate the activity of various signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
MTDT has been shown to exert a range of biochemical and physiological effects in various experimental models. In cancer cells, MTDT has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In bacterial and fungal cells, MTDT has been shown to disrupt cell membrane integrity and inhibit cell growth. In the brain, MTDT has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTDT has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for investigating biological processes. However, MTDT also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses. These limitations should be carefully considered when designing experiments involving MTDT.
Direcciones Futuras
There are several future directions for research involving MTDT. One area of interest is the development of MTDT derivatives with improved solubility and bioavailability, which could enhance its therapeutic potential. Another area of interest is the investigation of the molecular mechanisms underlying the cytotoxic and antimicrobial effects of MTDT, which could lead to the development of new drugs targeting these pathways. Finally, the neuroprotective effects of MTDT could be further explored in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide is a promising compound with potential therapeutic applications in cancer treatment, antimicrobial activity, and neuroprotection. Its mechanism of action involves the inhibition of key enzymes and signaling pathways, leading to a range of biochemical and physiological effects. While MTDT has several advantages for lab experiments, its limitations should be carefully considered. Future research directions include the development of MTDT derivatives, investigation of its molecular mechanisms, and exploration of its neuroprotective effects in animal models.
Métodos De Síntesis
MTDT can be synthesized through a multi-step process involving the reaction of 1-methyl-1H-tetrazol-5-thiol with N,N-diphenylacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The yield of MTDT can be optimized by varying the reaction conditions, such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N,N-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-20-16(17-18-19-20)23-12-15(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWCJRNPIVVQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

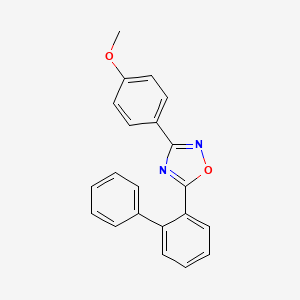

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
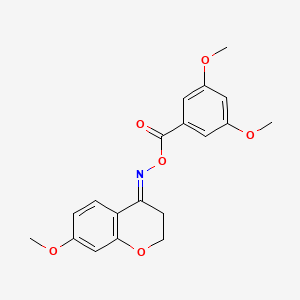
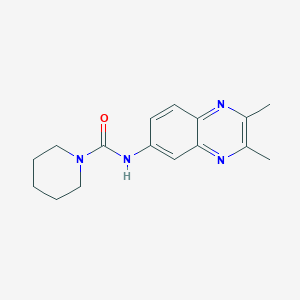

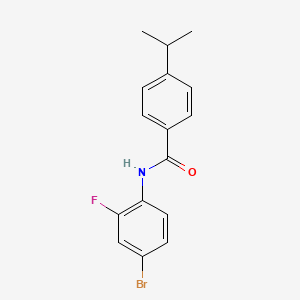
![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
